N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide
説明
特性
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(11-10-14-6-2-1-3-7-14)19-13-12-17-20-15-8-4-5-9-16(15)21-17/h1-11H,12-13H2,(H,19,22)(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWOQDMHZNVSPQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328284 | |
| Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300829-03-2 | |
| Record name | (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde to form the benzimidazole coreCommon reagents used in these reactions include sodium metabisulphite as an oxidation agent and solvents like hexane and water for purification .
化学反応の分析
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide undergoes several types of chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. .
科学的研究の応用
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties .
作用機序
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interferes with viral replication and bacterial cell wall synthesis .
類似化合物との比較
Structural and Functional Group Variations
The target compound’s structure is compared to related benzimidazole-acrylamide derivatives in Table 1.
Table 1: Structural Comparison of Selected Benzimidazole-Acrylamide Derivatives
Key Observations :
Key Observations :
Physicochemical Properties
Melting Points and Solubility :
Lipophilicity :
Heparanase Inhibition :
- Benzimidazole-benzamide derivatives (e.g., ) exhibit potent heparanase inhibition (IC50: 0.23–0.29 µM).
Antimicrobial and Anticancer Activity :
Pharmacokinetics :
- Plasma concentrations of related compounds (e.g., 5.5 µM in mice ) indicate moderate bioavailability, which could be optimized via substituent modifications.
生物活性
N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antitumor and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide typically involves the reaction of benzimidazole derivatives with appropriate acrylamide precursors. The structure is confirmed through various spectroscopic methods, including NMR and elemental analysis. The presence of the benzimidazole moiety is crucial for its biological activity, as this structural feature is known to enhance interactions with biological targets.
Antitumor Properties
N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide has demonstrated promising antitumor activity in several studies. For instance, research has shown that compounds containing the benzimidazole structure exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action often involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair processes.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Topoisomerase II inhibition |
| MCF-7 (Breast Cancer) | 8.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against specific cancer types.
Antimicrobial Activity
In addition to its antitumor properties, N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide has also been evaluated for antimicrobial activity . Studies have reported its efficacy against various pathogens, including those responsible for trichomoniasis. The mechanism involves disrupting cellular functions and inducing apoptosis in microbial cells.
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µM) | Mode of Action |
|---|---|---|
| Trichomonas vaginalis | 50 | Inhibition of peptidases |
| Staphylococcus aureus | 30 | Disruption of cell membrane |
| Escherichia coli | 40 | Inhibition of protein synthesis |
The Minimum Inhibitory Concentration (MIC) values reflect the compound's potency against these pathogens.
The biological activity of N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound acts as a non-intercalative inhibitor of topoisomerase II, preventing DNA relaxation necessary for replication.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Microbial Functions : In microbial pathogens, it interferes with essential cellular processes, resulting in cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of N-[2-(1H-benzimidazol-2-yl)-ethyl]-3-phenyl-acrylamide:
- In Vivo Studies : Animal models have shown that administration of the compound significantly reduces tumor size in xenograft models.
- Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics enhances overall efficacy and reduces side effects.
- Clinical Trials : Early-phase clinical trials are underway to evaluate its safety and effectiveness in human subjects suffering from resistant forms of cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of benzimidazole-containing acrylamides typically involves coupling acyl chlorides or activated esters with amines. For example, highlights that reactions with acyl chlorides (e.g., m-toluoyl chloride) and o-phenylenediamine in polyphosphoric acid under high temperatures favor benzimidazole formation. To improve yields, optimize reaction conditions by controlling stoichiometry, using excess protonating agents (e.g., HCl), and maintaining temperatures above 100°C. Purification via recrystallization (methanol/water) or chromatography is recommended to isolate the product .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of key functional groups (e.g., acrylamide carbonyl at ~165–170 ppm, benzimidazole protons at ~7–8 ppm). Infrared (IR) spectroscopy can identify stretching vibrations (e.g., N–H at ~3200 cm⁻¹, C=O at ~1640 cm⁻¹). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while elemental analysis ensures stoichiometric ratios (e.g., C, H, N content) .
Q. What experimental assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for cytotoxicity using cell viability assays (e.g., MTT or resazurin reduction). For apoptosis induction, measure caspase-3/7 activity or Annexin V/PI staining. If targeting enzymes (e.g., heparanase), use fluorometric or colorimetric substrate-based assays (e.g., IC50 determination via heparan sulfate degradation inhibition) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to model binding to receptors like fumarate reductase () or kinases. Use density functional theory (DFT) to analyze frontier molecular orbitals (FMOs), predicting reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes in physiological conditions .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assay conditions?
- Methodological Answer : Conduct orthogonal assays (e.g., ATP-based viability vs. lactate dehydrogenase release) to confirm cytotoxicity. Test under varied conditions (e.g., hypoxia vs. normoxia, serum-free media). Use pharmacokinetic profiling (e.g., plasma stability, metabolic clearance in microsomes) to explain discrepancies between in vitro potency and in vivo efficacy .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes) and compare activities. Use circular dichroism (CD) or X-ray crystallography to determine absolute configuration. For acrylamide geometry (E/Z isomers), monitor isomerization via HPLC and correlate with bioactivity changes .
Data Analysis and Mechanistic Studies
Q. What analytical techniques elucidate degradation pathways or metabolite formation?
- Methodological Answer : Apply LC-HRMS/MS for metabolite identification in liver microsomes or plasma. Use forced degradation studies (acid/base hydrolysis, oxidative stress with H2O2) to profile stability. Quantify degradation products via validated HPLC-UV methods .
Q. How can structure-activity relationships (SAR) guide further optimization?
- Methodological Answer : Modify substituents on the phenyl (e.g., electron-withdrawing nitro groups) or benzimidazole (e.g., methyl at N1) moieties. Compare IC50 values and logP (via shake-flask method) to correlate hydrophobicity with membrane permeability. Use CoMFA/CoMSIA models to predict potency improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
